Apigénine-7-O-(2G-rhamnosyl)gentiobioside

Vue d'ensemble

Description

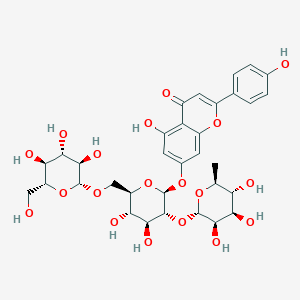

Apigenin 7-O-(2G-rhamnosyl)gentiobioside is a flavone glycoside extracted from the plant Lonicera gracilipes var. glandulosa . It belongs to the class of flavonoids, which are known for their diverse biological activities. This compound has a molecular weight of 740.66 g/mol and a chemical formula of C33H40O19 .

Applications De Recherche Scientifique

Apigenin 7-O-(2G-rhamnosyl)gentiobioside has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of flavonoids and their derivatives.

Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

Industry: It is used in the development of natural products and supplements due to its beneficial properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Apigenin 7-O-(2G-rhamnosyl)gentiobioside typically involves the glycosylation of apigenin with gentiobiose and rhamnose. The reaction conditions often include the use of catalysts such as acids or enzymes to facilitate the glycosylation process .

Industrial Production Methods

Industrial production of Apigenin 7-O-(2G-rhamnosyl)gentiobioside is generally achieved through extraction from natural sources, particularly from plants like Lonicera gracilipes var. glandulosa. The extraction process involves solvent extraction followed by purification steps such as chromatography to isolate the compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

Apigenin 7-O-(2G-rhamnosyl)gentiobioside can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution can produce various alkylated or acylated derivatives .

Mécanisme D'action

The mechanism of action of Apigenin 7-O-(2G-rhamnosyl)gentiobioside involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways related to inflammation, apoptosis, and cell proliferation. The compound can inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Apigenin: The aglycone form of Apigenin 7-O-(2G-rhamnosyl)gentiobioside, known for its antioxidant and anti-inflammatory properties.

Luteolin: Another flavonoid with similar biological activities.

Quercetin: A well-known flavonoid with a wide range of biological effects.

Uniqueness

Apigenin 7-O-(2G-rhamnosyl)gentiobioside is unique due to its specific glycosylation pattern, which can influence its solubility, stability, and biological activity. The presence of both gentiobiose and rhamnose moieties distinguishes it from other flavonoid glycosides .

Activité Biologique

Apigenin 7-O-(2G-rhamnosyl)gentiobioside is a flavone glycoside derived from Lonicera gracilipes var. glandulosa, exhibiting significant biological activities that have garnered attention in various fields of research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on different cell types, and potential therapeutic applications.

Molecular Characteristics:

- Molecular Formula: C₃₃H₄₀O₁₉

- Molecular Weight: 740.659 g/mol

- CAS Number: 174284-20-9

- Density: 1.7±0.1 g/cm³

- Melting Point: 309-310 °C

- Boiling Point: 1071.5±65.0 °C at 760 mmHg

Apigenin 7-O-(2G-rhamnosyl)gentiobioside exhibits multiple mechanisms contributing to its biological activities:

- Antioxidant Activity:

- Anti-inflammatory Effects:

-

Anticancer Properties:

- Apigenin derivatives induce apoptosis and cell cycle arrest in various cancer cell lines, including colon cancer (HCT116) cells. The compound has demonstrated a more potent effect compared to its parent compound, apigenin .

- The mechanisms include the activation of apoptotic pathways and the downregulation of anti-apoptotic proteins like BCL2 .

- Antimicrobial Activity:

Biological Activity Summary Table

Case Study 1: Anticancer Efficacy

In a study comparing the effects of apigenin and its glycoside derivative on HCT116 colon cancer cells, it was found that apigenin 7-O-(2G-rhamnosyl)gentiobioside induced higher rates of apoptosis at lower concentrations than apigenin itself. This suggests that glycosylation enhances the bioavailability and efficacy of flavonoids in cancer treatment.

Case Study 2: Antifungal Activity

Research evaluating the antifungal properties revealed that apigenin 7-O-(2G-rhamnosyl)gentiobioside had a minimum inhibitory concentration (MIC) against various Candida strains ranging from 0.05 to 0.10 mg/mL, outperforming apigenin which had MIC values starting at 0.10 mg/mL . This indicates that glycosylation may improve the compound's interaction with fungal membranes.

Propriétés

IUPAC Name |

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O19/c1-11-22(38)25(41)29(45)32(47-11)52-30-27(43)24(40)20(10-46-31-28(44)26(42)23(39)19(9-34)50-31)51-33(30)48-14-6-15(36)21-16(37)8-17(49-18(21)7-14)12-2-4-13(35)5-3-12/h2-8,11,19-20,22-36,38-45H,9-10H2,1H3/t11-,19+,20+,22-,23+,24+,25+,26-,27-,28+,29+,30+,31+,32-,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOPDILLGIDKLW-KDGNLIIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

740.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of apigenin-7-O-(2G-rhamnosyl)gentiobioside?

A1: The research article primarily focuses on the isolation and structural elucidation of apigenin-7-O-(2G-rhamnosyl)gentiobioside. The study confirms its identity as a novel flavone glycoside found within the leaves of Lonicera gracilipes var. glandulosa []. While the article doesn't provide the exact molecular formula and weight, it clarifies that the structure was determined through chemical and physicochemical analyses. Unfortunately, specific spectroscopic data like NMR or mass spectrometry results are not detailed in this publication [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.